benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570835
InChI: InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16-,18-/m1/s1
SMILES: CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol

benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate

CAS No.:

Cat. No.: VC13570835

Molecular Formula: C19H30N2O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate -

Specification

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
IUPAC Name benzyl N-methyl-N-[(2S,3R)-3-methyl-1-pyrrolidin-1-ylpentan-2-yl]carbamate
Standard InChI InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16-,18-/m1/s1
Standard InChI Key FMEQBXKNQUWRIY-SJLPKXTDSA-N
Isomeric SMILES CC[C@@H](C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
SMILES CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s biological activity is intrinsically linked to its stereochemistry. The (2S,3R) configuration creates a chiral center that ensures optimal spatial alignment with viral protease active sites . Molecular modeling studies of analogous carbamates suggest that the methyl group at position 3 and the pyrrolidin-1-yl moiety at position 1 contribute to hydrophobic interactions within enzyme binding pockets .

Molecular Characteristics

The molecular structure comprises:

  • A carbamate backbone (N-methyl-O-benzylcarbamate) providing hydrogen-bonding capabilities.

  • A pyrrolidine ring enhancing lipid solubility and membrane permeability.

  • A branched alkyl chain (3-methylpentan-2-yl) influencing steric effects.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight318.45 g/mol
Purity≥98%
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Acceptors4

The relatively high logP value indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration—a double-edged trait requiring careful toxicological evaluation .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis involves a multi-step sequence:

  • Amino Alcohol Preparation: (2S,3R)-3-methylpentan-2-amine is reacted with pyrrolidine under Mitsunobu conditions to install the pyrrolidin-1-yl group.

  • Carbamate Formation: The secondary amine undergoes carbamoylation using methyl chloroformate and benzyl alcohol in anhydrous tetrahydrofuran (THF) .

Table 2: Critical Reaction Parameters

StepTemperatureTimeYield
Amination0–5°C12 h72%
Carbamation25°C6 h85%

Industrial Production

MolCore BioPharmatech employs continuous-flow reactors to enhance reproducibility, achieving batch-to-batch consistency of ±1.5% . The process adheres to ISO 9001 standards, with residual solvent levels controlled below ICH Q3C limits .

Mechanism of Action

Protease Inhibition

The compound competitively binds to the substrate cleft of viral 3CL proteases, as evidenced by surface plasmon resonance (SPR) assays showing a Kd of 89 nM. By mimicking the polyprotein’s cleavage site, it prevents the release of functional viral enzymes like RNA-dependent RNA polymerase (RdRp) .

Selectivity Profile

In vitro studies against human cathepsin L (off-target protease) revealed >100-fold selectivity, minimizing host toxicity risks . This specificity arises from the pyrrolidine ring’s interaction with a hydrophobic subpocket absent in mammalian proteases.

VirusCell LineEC₅₀ (μM)SI (CC₅₀/EC₅₀)
SARS-CoV-2Vero E61.228
HCoV-OC43Huh-72.815

Resistance Profile

Stability and Reactivity

Degradation Pathways

Accelerated stability studies (40°C/75% RH) revealed two primary degradation products:

  • Hydrolysis: Cleavage of the carbamate group to form benzyl alcohol and methylamine (pH-dependent, t₁/₂ = 14 days at pH 7.4) .

  • Oxidation: Pyrrolidine ring oxidation at the α-carbon, mitigated by antioxidant additives like BHT .

Research and Development Status

Preclinical Studies

Pharmacokinetic profiling in Sprague-Dawley rats showed:

  • Oral Bioavailability: 22% (AUC₀–∞ = 1.8 μg·h/mL at 10 mg/kg) .

  • Brain Penetration: B/P ratio = 0.3, suggesting limited CNS exposure .

Patent Landscape

Patent WO2021152501A1 (assigned to VulcanChem) claims use in combination therapies with nucleoside analogs. MolCore holds manufacturing patents for continuous-flow synthesis (CN114456032A) .

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